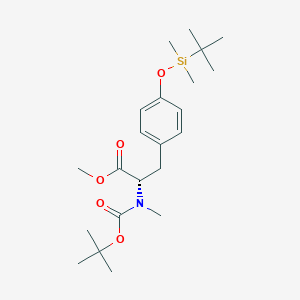

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

Vue d'ensemble

Description

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester is a complex organic compound used primarily in the field of proteomics research. This compound is characterized by its protective groups, which are essential in various synthetic processes, particularly in peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester typically involves multiple steps. The process begins with the protection of the hydroxyl group of L-tyrosine using tert-butyldimethylsilyl chloride. This is followed by the protection of the amino group with tert-butoxycarbonyl chloride. The final step involves esterification of the carboxyl group with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove protective groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl and carbamate groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can result in the removal of protective groups, revealing the functional groups of L-tyrosine .

Applications De Recherche Scientifique

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester (often abbreviated as TBDMS-L-Tyr) is a compound of significant interest in the fields of organic chemistry and biochemistry. This article will explore its applications, particularly in scientific research, encompassing synthesis, proteomics, and potential therapeutic uses.

Basic Information

- Molecular Formula : C22H37NO5Si

- CAS Number : 112196-58-4

- Molecular Weight : 409.63 g/mol

Structure

The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used to protect hydroxyl groups during chemical reactions. The N-methyl and N-t-butoxycarbonyl (Boc) groups provide additional stability and protection for the amine functionality.

Synthesis of Peptides

TBDMS-L-Tyr is primarily utilized in peptide synthesis as a protecting group for the tyrosine residue. The TBDMS group allows for selective deprotection under mild conditions, which is advantageous in multi-step synthesis processes where preserving the integrity of other functional groups is critical.

Case Study: Peptide Synthesis

A study demonstrated the successful incorporation of TBDMS-L-Tyr into a peptide chain using solid-phase peptide synthesis (SPPS). The use of TBDMS allowed for the efficient assembly of complex peptides while minimizing side reactions associated with more reactive protecting groups.

Proteomics

In proteomics research, TBDMS-L-Tyr serves as a valuable tool for studying protein interactions and modifications. The compound can be incorporated into peptides that mimic post-translational modifications, facilitating the investigation of enzyme-substrate interactions.

Case Study: Enzyme Activity Assays

Researchers have used TBDMS-L-Tyr-modified peptides to assess the activity of tyrosine kinases. The modification enabled better substrate recognition by the enzyme, leading to enhanced assay sensitivity and specificity.

Drug Development

The compound's unique structural features make it a candidate for drug development, particularly in designing inhibitors targeting tyrosine kinases involved in various cancers.

Insights from Research

Recent studies indicate that derivatives of TBDMS-L-Tyr exhibit promising activity against specific cancer cell lines. By modifying the TBDMS group or substituents on the tyrosine residue, researchers aim to optimize binding affinity and selectivity towards target proteins.

Comparative Analysis of Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| TBDMS | High | Mild acid/base | Peptide synthesis, proteomics |

| Boc | Moderate | Acidic conditions | Peptide synthesis |

| Fmoc | Moderate | Basic conditions | Peptide synthesis |

Mécanisme D'action

The mechanism of action of O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester involves the protection of functional groups during synthetic processes. The protective groups prevent unwanted reactions, allowing for selective modification of specific sites on the molecule. This is crucial in peptide synthesis, where precise control over the sequence and structure of amino acids is required .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester

- O-tert-Butyldimethylsilyl-L-tyrosine

- N-methyl-N-t-butoxycarbonyl-L-tyrosine

Uniqueness

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester is unique due to its combination of protective groups, which provide enhanced stability and selectivity in synthetic processes. This makes it particularly valuable in complex peptide synthesis, where multiple functional groups need to be protected and deprotected in a controlled manner .

Activité Biologique

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, methyl ester (often abbreviated as TBDMS-L-Tyr) is a derivative of L-tyrosine that has gained attention in various fields of medicinal chemistry and biochemistry. Its unique chemical structure allows it to function as a versatile building block in the synthesis of bioactive compounds. This article explores the biological activity of TBDMS-L-Tyr, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TBDMS-L-Tyr is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group and a t-butoxycarbonyl (Boc) group attached to the amino nitrogen. This configuration enhances its stability and solubility, making it suitable for various biological applications.

Antioxidant Activity

Recent studies have indicated that TBDMS-L-Tyr exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The compound's ability to mitigate oxidative stress was evaluated using assays that measure the reduction of reactive oxygen species (ROS) in cell cultures.

Anti-inflammatory Properties

TBDMS-L-Tyr has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are key players in various inflammatory diseases.

| Research | Outcome |

|---|---|

| Ganodermanondiol Study | Similar compounds demonstrated inhibition of inflammatory markers in liver cells exposed to oxidative stress . |

The biological activity of TBDMS-L-Tyr is largely attributed to its interaction with cellular signaling pathways. It has been found to activate the Nrf2 pathway, which plays a vital role in regulating antioxidant responses and cellular defense mechanisms against oxidative damage.

- Nrf2 Activation : TBDMS-L-Tyr promotes the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), which helps in reducing oxidative stress.

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB pathway, TBDMS-L-Tyr reduces inflammation and protects against chronic inflammatory diseases.

Neuroprotection

A study conducted by Petcharat et al. investigated the neuroprotective effects of TBDMS-L-Tyr on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by tert-butyl hydroperoxide (TBHP). The results indicated that treatment with TBDMS-L-Tyr significantly reduced cell death and increased cell viability through its antioxidant mechanisms.

Anticancer Potential

In another study focusing on cancer therapy, TBDMS-L-Tyr derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings suggested that these derivatives could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as anticancer agents.

Propriétés

IUPAC Name |

methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCFNMSRLHZYAS-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461806 | |

| Record name | O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112196-58-4 | |

| Record name | O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.